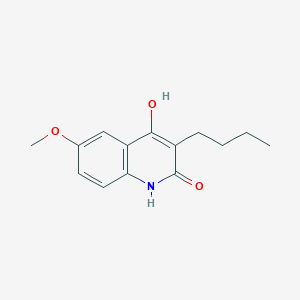
4-hydroxy-N-isopropyl-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-hydroxy-N-isopropyl-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide, also known as IQ-1, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, biology, and chemistry. IQ-1 belongs to the class of quinolinecarboxamide compounds and is structurally similar to other quinoline-based compounds.
Mecanismo De Acción
The mechanism of action of 4-hydroxy-N-isopropyl-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves its binding to the TCF/beta-catenin complex, which is a key component of the Wnt/beta-catenin signaling pathway. This binding prevents the complex from interacting with DNA and activating downstream genes, thereby inhibiting the pathway. 4-hydroxy-N-isopropyl-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to be highly selective for the TCF/beta-catenin complex, with minimal effects on other signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 4-hydroxy-N-isopropyl-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has a range of biochemical and physiological effects. In addition to its inhibitory effects on the Wnt/beta-catenin signaling pathway, 4-hydroxy-N-isopropyl-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to induce apoptosis (programmed cell death) in various cancer cell lines. It has also been shown to inhibit the proliferation of cancer cells and to sensitize them to chemotherapy. In addition, 4-hydroxy-N-isopropyl-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to have anti-inflammatory effects and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-hydroxy-N-isopropyl-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has several advantages for use in laboratory experiments. Its high selectivity for the TCF/beta-catenin complex makes it a valuable tool for studying the role of the Wnt/beta-catenin signaling pathway in disease. Its ability to induce apoptosis and inhibit cell proliferation also makes it a useful tool for studying cancer. However, there are also limitations to its use. For example, 4-hydroxy-N-isopropyl-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has poor solubility in water, which can make it difficult to use in certain experiments. Its effects on other signaling pathways are not well understood, which can make it challenging to interpret results.
Direcciones Futuras
There are several future directions for research on 4-hydroxy-N-isopropyl-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide. One area of interest is its potential use in the treatment of cancer. Studies have shown that 4-hydroxy-N-isopropyl-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide can sensitize cancer cells to chemotherapy, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is its potential use in the treatment of inflammatory diseases. 4-hydroxy-N-isopropyl-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to have anti-inflammatory effects, and further research is needed to determine its potential as a therapeutic agent. Additionally, further research is needed to understand the effects of 4-hydroxy-N-isopropyl-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide on other signaling pathways and to determine its potential for use in other areas of scientific research.
Métodos De Síntesis
4-hydroxy-N-isopropyl-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide can be synthesized using a multi-step process that involves the reaction of several starting materials. One common method involves the condensation of 2-aminoacetophenone with isopropyl isocyanate to form the intermediate compound, which is then reacted with 2,3-dichloro-1,4-naphthoquinone to yield 4-hydroxy-N-isopropyl-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide. Other methods involve the use of different starting materials and reaction conditions.
Aplicaciones Científicas De Investigación
4-hydroxy-N-isopropyl-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been studied extensively for its potential applications in scientific research. One of the most significant applications of 4-hydroxy-N-isopropyl-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide is its use as a selective inhibitor of the Wnt/beta-catenin signaling pathway. This pathway plays a crucial role in the regulation of cell growth and differentiation and is implicated in various diseases, including cancer. 4-hydroxy-N-isopropyl-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to selectively inhibit the pathway without affecting other signaling pathways, making it a valuable tool for studying the role of Wnt/beta-catenin signaling in disease.
Propiedades
IUPAC Name |
4-hydroxy-1-methyl-2-oxo-N-propan-2-ylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-8(2)15-13(18)11-12(17)9-6-4-5-7-10(9)16(3)14(11)19/h4-8,17H,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLIMYHKBQUIGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C2=CC=CC=C2N(C1=O)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-N-isopropyl-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(7-hydroxy-5-oxo-4,5-dihydro[1,3]thiazolo[4,5-b]pyridin-2-yl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5914035.png)
![2-[(2-fluorobenzyl)thio]-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B5914045.png)
![2-[(6-nitro-2-oxo-2H-chromen-4-yl)oxy]acetamide](/img/structure/B5914050.png)
![2-[(3-cyano-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridin-2-yl)thio]-N-phenylacetamide](/img/structure/B5914066.png)
![2-[(3-cyano-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridin-2-yl)thio]-N-(2,5-difluorophenyl)acetamide](/img/structure/B5914074.png)

![3-bromo-4-hydroxy-7-methyl-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914087.png)

![2-[(3-cyano-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridin-2-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5914097.png)
![N-1,3-benzodioxol-5-yl-2-[(7-hydroxy-5-oxo-4,5-dihydro[1,3]thiazolo[4,5-b]pyridin-2-yl)thio]acetamide](/img/structure/B5914106.png)
![2-{[2-(5-chloro-2-thienyl)-2-oxoethyl]thio}-7-hydroxy[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B5914107.png)

![N-[2-(aminocarbonyl)phenyl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5914112.png)
![3,3'-[(5-chloro-2-hydroxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one)](/img/structure/B5914122.png)